3-methyl-1-benzofuran-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
3-Methyl-1-Benzofuran-4-ol, a derivative of benzofuran, has been found to exhibit significant biological activities . The primary targets of this compound are likely to be microbial cells, as benzofuran derivatives have been shown to possess antimicrobial properties . They have been used in the treatment of skin diseases such as cancer or psoriasis .
Mode of Action
Benzofuran derivatives have been found to interact with their targets, leading to changes in the target cells . For instance, some benzofuran derivatives have shown to inhibit the growth of various types of cancer cells .
Biochemical Pathways
Benzofuran derivatives have been found to interfere with the normal functioning of microbial cells, leading to their death
Pharmacokinetics
Improved bioavailability is one of the targets achieved with most of the more recent benzofuran compounds, allowing for once-daily dosing .
Result of Action
Benzofuran derivatives have been found to exhibit significant cell growth inhibitory effects . For instance, some benzofuran derivatives have shown to inhibit the growth of various types of cancer cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability, efficacy, and action can be affected by factors such as temperature
Biochemical Analysis
Cellular Effects
Benzofuran derivatives have been shown to have effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzofuran derivatives can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Benzofuran derivatives have been shown to have varying effects at different dosages .
Metabolic Pathways
Benzofuran derivatives have been shown to interact with various enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-1-benzofuran-4-ol can be achieved through various methods. One common approach involves the cyclization of o-hydroxyacetophenones under basic conditions. Another method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Transition-metal catalysis, such as using copper chloride as a catalyst, is also employed in some synthetic routes .
Industrial Production Methods: Industrial production of benzofuran derivatives often involves large-scale synthesis using efficient and high-yielding methods. The use of microwave-assisted synthesis (MWI) has been reported to produce benzofuran derivatives with significant yields .
Chemical Reactions Analysis
Types of Reactions: 3-methyl-1-benzofuran-4-ol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized products.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various functionalized benzofuran derivatives .
Scientific Research Applications
Chemistry: 3-methyl-1-benzofuran-4-ol is used as a building block in organic synthesis.
Biology and Medicine: Benzofuran derivatives, including this compound, have shown significant biological activities such as anti-tumor, antibacterial, and antiviral properties. These compounds are being investigated for their potential as therapeutic agents in treating various diseases .
Industry: In the industrial sector, benzofuran derivatives are used in the production of dyes, fragrances, and other specialty chemicals. Their unique chemical properties make them valuable in various manufacturing processes .
Comparison with Similar Compounds
Benzothiophene: Similar to benzofuran but contains a sulfur atom instead of oxygen.
Coumarin: Contains a benzene ring fused to a pyrone ring, differing in structure and properties.
Uniqueness: 3-methyl-1-benzofuran-4-ol stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
3-methyl-1-benzofuran-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c1-6-5-11-8-4-2-3-7(10)9(6)8/h2-5,10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEUAZQMQTCPVPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=CC=CC(=C12)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.